1-Thiophen-2-yl-cyclohexanecarbonitrile is an organic compound characterized by the presence of a thiophene ring and a cyclohexane moiety, with a nitrile functional group attached to the cyclohexane. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties, particularly as a monoamine reuptake inhibitor. The structural formula can be represented as C_{10}H_{11}N_{1}S_{1}.
1-Thiophen-2-yl-cyclohexanecarbonitrile belongs to the class of heterocyclic compounds, specifically those containing sulfur in a five-membered ring structure. It is classified under organic compounds with a nitrile functional group, which is known for its reactivity and utility in various chemical reactions. The compound can be synthesized from readily available precursors, making it accessible for research and industrial applications.
The synthesis of 1-thiophen-2-yl-cyclohexanecarbonitrile typically involves several key steps:
The reaction conditions typically involve:
The molecular structure of 1-thiophen-2-yl-cyclohexanecarbonitrile features:
The structural formula can be expressed as follows:
Key molecular data includes:
1-Thiophen-2-yl-cyclohexanecarbonitrile can participate in various chemical reactions, including:
The reactions typically require:
The mechanism of action for 1-thiophen-2-yl-cyclohexanecarbonitrile as a monoamine reuptake inhibitor involves:
Pharmacological studies indicate that compounds with similar structures exhibit significant binding affinities, suggesting potential therapeutic effects .
Key chemical properties include:
1-Thiophen-2-yl-cyclohexanecarbonitrile has several applications in scientific research:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting over 85% of clinically approved drugs. Their structural diversity enables precise modulation of pharmacokinetic and pharmacodynamic properties, including bioavailability, target affinity, and metabolic stability. Among these frameworks, sulfur-containing heterocycles occupy a privileged position due to their electronic characteristics and biomimetic properties, which facilitate diverse biological interactions. The strategic incorporation of nitrogen-containing alicyclic systems further enhances three-dimensional complexity, addressing the historical underrepresentation of sp³-hybridized carbon atoms in drug discovery. This section delineates the specific roles of thiophene and cyclohexanecarbonitrile motifs—individually and in hybridized forms—in advancing bioactive molecule design.
Thiophene (C₄H₄S), a five-membered aromatic heterocycle, ranks as the fourth most prevalent sulfur-containing scaffold in FDA-approved small molecules over the past decade, with seven new drug approvals [2] . Its dominance stems from multifaceted advantages:
Table 1: FDA-Approved Drugs Containing Thiophene Moieties
| Drug Name | Therapeutic Class | Target/Mechanism | Year Approved |
|---|---|---|---|
| Ticagrelor | Antiplatelet | P2Y12 receptor antagonist | 2011 |
| Olanzapine | Antipsychotic | Serotonin/Dopamine antagonist | 1996 |
| Raltitrexed | Anticancer | Thymidylate synthase inhibitor | 1996 |
| Zileuton | Asthma | 5-Lipoxygenase inhibitor | 1997 |
| Tiaprofenic Acid | NSAID | COX inhibitor | 1987 |
Thiophene-based anticancer agents demonstrate multiple mechanistic pathways, including kinase inhibition (e.g., VEGFR-2 by thienopyrimidines), tubulin polymerization interference, and topoisomerase inhibition. Structural features like the 2-aminothiophene-3-carboxylate moiety in preclinical candidates exhibit pronounced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM) through pro-apoptotic mechanisms [10].
Cyclohexanecarbonitrile (C₇H₁₁N) introduces conformational restraint and polar surface area into molecular architectures, profoundly influencing target engagement and ADME properties. Its applications span:
Table 2: Synthetic Methods for Cyclohexanecarbonitrile
| Method | Reagents/Solvents | Yield (%) | Green Metrics (EcoScale) | Limitations |
|---|---|---|---|---|
| Traditional Multi-step [7] | Br₂/CH₂Cl₂, NaOMe/MeOH | 72 | 282 (EcoScale) | Toxic solvents, low atom economy |
| One-Pot Catalytic [7] | Cu(II)/H₂O₂/MeOH, pH 8-9 | 88 | 332 (EcoScale) | Catalyst recycling needed |
| One-Pot Stoichiometric [7] | NaOCl/MeOH | 95 | 354 (EcoScale) | NaCl byproduct |
The scaffold’s versatility is evidenced in patent US11834407B2, where cyclohexanecarbonitrile derivatives act as selective muscarinic agonists for Alzheimer’s disease. Critical structure-activity relationship (SAR) studies reveal that 1,4-disubstitution with nitrogenous heterocycles (e.g., oxadiazoles) enhances M₁ receptor binding (Kᵢ = 2.3 nM) by 30-fold versus monosubstituted analogues [9].
Hybridization of thiophene and cyclohexanecarbonitrile leverages complementary pharmacophoric properties to overcome limitations of individual scaffolds:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: